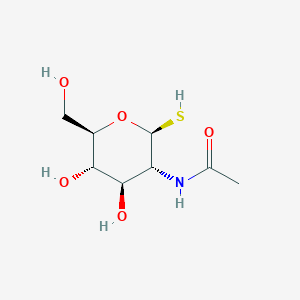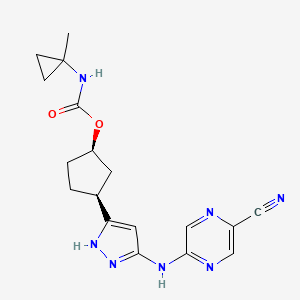
Cdk2-IN-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk2-IN-27 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for cancer therapy. Inhibitors like this compound are being studied for their potential to halt the proliferation of cancer cells by interfering with cell cycle progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic route typically includes the formation of pyrazolo[3,4-d]pyrimidinone derivatives, which are then substituted with specific groups to enhance their inhibitory activity against CDK2 .
Industrial Production Methods
While detailed industrial production methods for Cdk2-IN-27 are not widely published, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable purification techniques to ensure the compound’s purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk2-IN-27 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering the compound’s activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall stability and reactivity.
Substitution: Commonly used to introduce or replace functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidinone derivatives, each with different inhibitory activities against CDK2 .
Applications De Recherche Scientifique
Cdk2-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of CDK2 inhibitors.
Biology: Helps in understanding the role of CDK2 in cell cycle regulation and its interaction with other cellular proteins.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers where CDK2 is overexpressed.
Industry: Utilized in the development of new CDK2 inhibitors with improved selectivity and potency
Mécanisme D'action
Cdk2-IN-27 exerts its effects by binding to the ATP-binding site of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1/S transition. The compound’s selectivity for CDK2 over other cyclin-dependent kinases is achieved through specific interactions with the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
INX-315: Another selective CDK2 inhibitor with similar mechanisms of action.
Roscovitine: A broad-spectrum CDK inhibitor that also targets CDK2 but with less selectivity.
Palbociclib: Primarily targets CDK4/6 but has some activity against CDK2
Uniqueness
Cdk2-IN-27 is unique due to its high selectivity for CDK2, which minimizes off-target effects and reduces toxicity. This makes it a promising candidate for further development as a cancer therapeutic .
Propriétés
Formule moléculaire |
C18H21N7O2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
[(1R,3S)-3-[3-[(5-cyanopyrazin-2-yl)amino]-1H-pyrazol-5-yl]cyclopentyl] N-(1-methylcyclopropyl)carbamate |
InChI |
InChI=1S/C18H21N7O2/c1-18(4-5-18)23-17(26)27-13-3-2-11(6-13)14-7-15(25-24-14)22-16-10-20-12(8-19)9-21-16/h7,9-11,13H,2-6H2,1H3,(H,23,26)(H2,21,22,24,25)/t11-,13+/m0/s1 |
Clé InChI |
OOPYJNHMJJVPNR-WCQYABFASA-N |
SMILES isomérique |
CC1(CC1)NC(=O)O[C@@H]2CC[C@@H](C2)C3=CC(=NN3)NC4=NC=C(N=C4)C#N |
SMILES canonique |
CC1(CC1)NC(=O)OC2CCC(C2)C3=CC(=NN3)NC4=NC=C(N=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



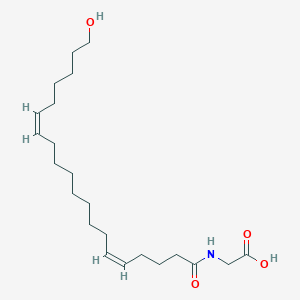


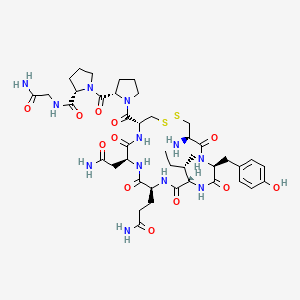
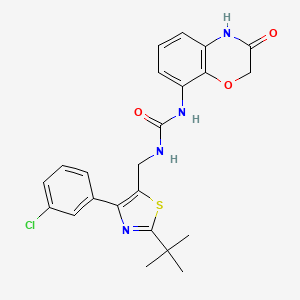

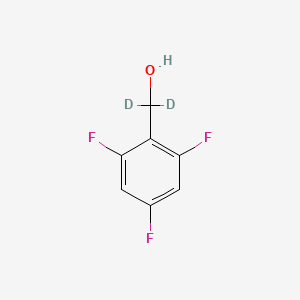

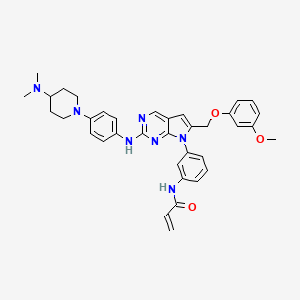


![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
